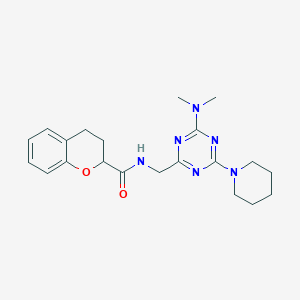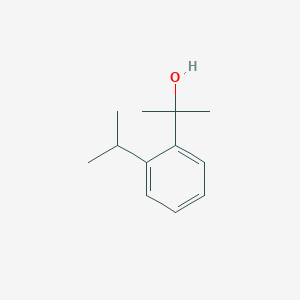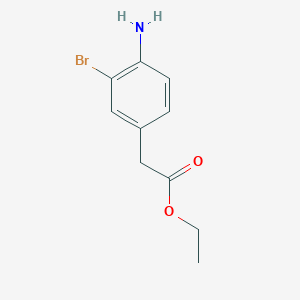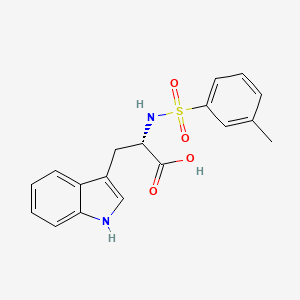
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring system, which is known for its wide range of biological activities, and is conjugated to a chroman carboxamide structure, providing unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One synthetic route involves the reaction of 4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazine with chroman-2-carboxylic acid under specific conditions to form the desired compound. Key reaction conditions might include:
Solvent: : Dimethylformamide (DMF) or another polar aprotic solvent.
Catalyst: : N,N'-Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group.
Temperature: : The reaction typically takes place at elevated temperatures, around 70-80°C.
Industrial Production Methods
In an industrial setting, this synthesis can be scaled up by employing continuous flow chemistry techniques to ensure consistent quality and yield. Batch reactors are also used with automated control of reaction parameters to optimize the production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the triazine ring.
Reduction: : Reduction can target the triazine ring or the chroman structure.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazine or chroman rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenating agents like thionyl chloride or bromine, in the presence of a base like pyridine.
Major Products
Oxidation: : N-oxides or sulfoxides can be formed.
Reduction: : Reduced forms of the triazine or chroman rings.
Substitution: : Halogenated derivatives or other substituted analogs depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic organic chemistry, N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide is used as a precursor for the synthesis of complex molecules. Its unique structure makes it a valuable building block.
Biology
This compound has potential applications in medicinal chemistry due to its triazine core, which is known for antimicrobial, anticancer, and antiviral properties. Research is ongoing to explore its efficacy and mechanism of action in biological systems.
Medicine
In medicinal research, derivatives of this compound are investigated for their pharmacological activities, particularly in the development of new therapeutic agents for various diseases.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials due to its stable and reactive nature.
Wirkmechanismus
The mechanism of action of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring interacts with nucleophilic sites in proteins or DNA, modulating their function and leading to biological effects. The chroman carboxamide moiety may enhance binding affinity or specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-((4-(dimethylamino)-6-(morpholin-1-yl)-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide
Uniqueness
Compared to similar compounds, N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide exhibits unique properties due to the presence of the piperidine ring, which can influence its pharmacokinetic and pharmacodynamic profile. This uniqueness makes it a promising candidate for further research and development in various scientific and industrial fields.
Conclusion
This compound is a versatile compound with significant potential across chemistry, biology, medicine, and industry. Its unique structure and reactivity offer numerous opportunities for scientific exploration and practical applications.
Eigenschaften
IUPAC Name |
N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-3,4-dihydro-2H-chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-26(2)20-23-18(24-21(25-20)27-12-6-3-7-13-27)14-22-19(28)17-11-10-15-8-4-5-9-16(15)29-17/h4-5,8-9,17H,3,6-7,10-14H2,1-2H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFQDTSGBOZEOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3CCC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2974982.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2974983.png)
![3-{1-[3-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole](/img/structure/B2974985.png)
![N-(2H-1,3-benzodioxol-5-yl)-N-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2974986.png)
![3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2974987.png)
![phenyl 4-((2-((1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate](/img/structure/B2974990.png)
![2-{[5-(4-FLUOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE](/img/structure/B2974991.png)
![Ethyl 2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2974992.png)

![1-(3-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2974998.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2975003.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2975004.png)
